2-(Furan-2-ylmethoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

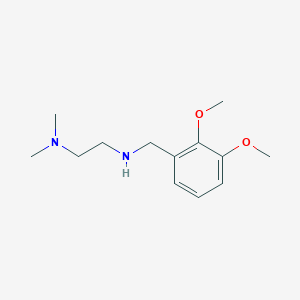

2-(Furan-2-ylmethoxy)aniline is a chemical compound that is part of a broader class of organic molecules where a furan ring is linked to an aniline moiety through a methoxy bridge. This structure is significant in various chemical reactions and has potential applications in pharmaceuticals and materials science due to its unique chemical properties.

Synthesis Analysis

The synthesis of compounds related to this compound can be achieved through several methods. One approach involves the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand to promote Cu-catalyzed N-arylation of anilines, which could potentially be adapted for the synthesis of this compound . Another method includes a one-pot multi-component synthesis using aniline derivatives, which could be a starting point for synthesizing the target molecule . Additionally, the synthesis of highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides through Pd-catalyzed reactions indicates the versatility of furan-2-ylmethyl groups in complex syntheses .

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be complex and highly conjugated. For instance, the synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans involves the formation of Cl-substituted furan rings, which could be structurally related to the target molecule . The structure of these compounds has been confirmed through single-crystal X-ray analysis, which is a powerful tool for determining the precise arrangement of atoms within a molecule.

Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the reactivity of both the furan and aniline components. For example, furan derivatives can be aminated and then participate in Diels-Alder reactions to produce polysubstituted anilines . Gold-catalyzed cyclization of aniline-tethered furan-ynones can lead to complex polycycles , suggesting that the methoxy-aniline moiety could also be involved in similar cyclization reactions. Furthermore, furan-2-yl anions have been used as acyl anion equivalents in reactions with aldehydes and ketones, which could be relevant for modifications of the target molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on related compounds. The optimization of polymerization conditions for furan with aniline to produce conducting polymers indicates that the electronic properties of furan and aniline can be tuned . The reaction between furan-2-carbaldehyde and aniline leading to a complex hexahydro compound rather than a simple anil suggests that the reactivity of furan with aniline can result in unexpected products . These studies highlight the importance of reaction conditions in determining the properties of the resulting materials.

Scientific Research Applications

Alternative Coupling Reactions

2-(Furan-2-ylmethoxy)aniline is involved in alternative coupling reactions, as seen in the study by Giroux et al. (2009), where dienimides and (trimethylsiloxy)furan lead to aniline furan-2(5H)-ones. Surprisingly, a byproduct with a pentacyclo[5.4.0.0.0.0]undecane main core was also produced with complete diastereoselectivity.

Corrosion Inhibition

A study by Issaadi et al. (2014) revealed the use of a new corrosion inhibitor (NE)-N-(furan-2-ylmethylidene)-4-({4-[E)-(furan-2-ylmethylidene) amino] phenyl} ethyl) aniline (SB) in inhibiting copper corrosion in hydrochloric acid solution.

Oxazepine Derivatives Design

In the realm of synthetic chemistry, Jirjees (2022) showed how aniline reacts with aromatic heterocyclic aldehydes to generate Schiff bases, including 1-(furan-2-yl)-N-phenylmethanimine, contributing to the design of oxazepine derivatives.

Amination/Diels-Alder Sequences

A study by Medimagh et al. (2008) describes selective metal-free amination and Diels-Alder reactions leading to polysubstituted anilines or stable oxabicyclic adducts from furans.

Furan-2(5H)-one Derivatives Synthesis

Nagarapu et al. (2012) developed a method for synthesizing furan-2(5H)-one derivatives by condensation of anilines, dimethylacetylenedicarboxylate, and aromatic aldehydes, showcasing the versatility of this compound in synthetic applications.

Catalysis and Material Science

In material science and catalysis, Shahbazi-Alavi and Safaei‐Ghomi (2019) demonstrated the use of nano-colloidal silica-tethered catalysts for the preparation of 3,4,5-substituted furan-2(5H)-ones, including those derived from aniline.

Electronic Absorption Spectra Studies

Abu-eittah and Hammed (1984) investigated the electronic absorption spectra of furan derivatives, including those involving aniline, for molecular orbital calculations and understanding molecular configurations.

Furan-Based Epoxy/Anhydride Resins

Marotta et al. (2019) explored the synthesis and characterization of new carbohydrate-derived epoxy resins, including 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan, demonstrating its potential as a sustainable alternative in material science.

Mechanism of Action

Target of Action

It is known that furan derivatives, which include 2-(furan-2-ylmethoxy)aniline, have been employed as medicines in a number of distinct disease areas . They exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Furan-containing compounds, including this compound, are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .

Pharmacokinetics

The lipophilicity of similar compounds falls within a range that suggests good oral absorption and the ability to cross lipid barriers .

Result of Action

Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .

Action Environment

It is known that the pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a shift towards chemicals obtained from “green” inedible lignocellulosic biomass, such as the furans and their derivatives .

Biochemical Analysis

Biochemical Properties

Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.

Cellular Effects

Furan derivatives have been shown to exhibit a wide range of biological and pharmacological properties, including antibacterial, antifungal, and antiviral activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Furan derivatives are known to exhibit various effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Furan derivatives have been studied in animal models, and their effects can vary with different dosages .

Metabolic Pathways

Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Furan derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Furan derivatives are known to be localized in various subcellular compartments .

properties

IUPAC Name |

2-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKJXKFASQBZPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390301 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869942-43-8 |

Source

|

| Record name | 2-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)

![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)